molecular formula C4H4N2O4S B1398039 2-Hydroxy-pyrimidine-5-sulfonic acid CAS No. 40828-51-1

2-Hydroxy-pyrimidine-5-sulfonic acid

Cat. No. B1398039
CAS RN: 40828-51-1
M. Wt: 176.15 g/mol
InChI Key: NYYIKTWQMCFMMT-UHFFFAOYSA-N
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Description

2-Hydroxy-pyrimidine-5-sulfonic acid is a chemical compound with the linear formula C4H4O4N21 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-pyrimidine-5-sulfonic acid can be represented by the linear formula C4H4O4N21 . More detailed structural information might be available in specialized chemical databases or literature.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-pyrimidine-5-sulfonic acid are not detailed in the sources I found, pyrimidine compounds in general have been known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

2-Hydroxy-pyrimidine-5-sulfonic acid is a solid substance . Its molecular formula is C4H4O4N21, and it has an average mass of 176.151 Da .

Scientific Research Applications

Anti-Hyperuricemic Effects

This compound has been reported to have an anti-hyperuricemic effect, which means it can help lower uric acid levels in the blood. It has shown promising results in suppressing serum uric acid (SUA) of hyperuricemic mice .

Anti-Inflammatory Activities

Pyrimidines, including derivatives of 2-Hydroxy-pyrimidine-5-sulfonic acid, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Synthesis of Chemicals

It is commonly used in the synthesis of various chemicals, such as 5-bromo-2-nitrobenzenesulfonic acid and 2-methyl-5-nitro-benzenesulfonic acid.

Solid Acidic Catalyst

Sulfonic acid functionalized compounds are introduced for Baeyer–Villiger oxidation of cyclic ketones, which is an important reaction in organic chemistry .

Safety and Hazards

According to the safety information available, 2-Hydroxy-pyrimidine-5-sulfonic acid may cause eye and skin irritation . It is classified as non-combustible .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Hydroxy-pyrimidine-5-sulfonic acid may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, like indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 2-Hydroxy-pyrimidine-5-sulfonic acid may interact with its targets in a way that modulates various biological processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to influence a wide range of biological activities . This suggests that 2-Hydroxy-pyrimidine-5-sulfonic acid may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have demonstrated a range of biological activities, suggesting that 2-hydroxy-pyrimidine-5-sulfonic acid may also have diverse molecular and cellular effects .

properties

IUPAC Name

2-oxo-1H-pyrimidine-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYIKTWQMCFMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733456
Record name 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40828-51-1
Record name 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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